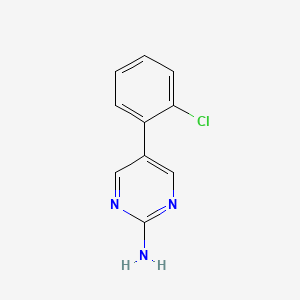

5-(2-Chlorophenyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN3 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

5-(2-chlorophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14) |

InChI Key |

JBCCWIMIPIQDIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N=C2)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2 Chlorophenyl Pyrimidin 2 Amine and Its Analogues

Strategic Approaches to the Core 5-(2-Chlorophenyl)pyrimidin-2-amine Structure

The synthesis of the core this compound structure is most effectively achieved through modern catalytic cross-coupling reactions. A prominent and highly efficient strategy involves the Suzuki cross-coupling reaction. This method constructs the critical C-C bond between the pyrimidine (B1678525) and phenyl rings.

The typical disconnection approach involves a C5-halogenated 2-aminopyrimidine (B69317) and a corresponding arylboronic acid. Specifically, 2-amino-5-bromopyrimidine can be coupled with (2-chlorophenyl)boronic acid. This reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. nih.govnih.gov This approach is advantageous due to the commercial availability of the starting materials and the high yields and functional group tolerance characteristic of Suzuki couplings. researchgate.net

An alternative strategy involves constructing the pyrimidine ring with the 2-chlorophenyl group already attached to one of the precursors. However, the cross-coupling approach on a pre-formed 2-aminopyrimidine nucleus generally offers greater flexibility and convergence. nih.gov

Diversification and Functionalization Strategies for Pyrimidine-2-amine Analogues

Cyclization Pathways in Pyrimidine Ring Formation

The foundational pyrimidine ring can be constructed through various cyclization pathways, which are essential for generating a diverse range of analogues. The classical and most common method is the condensation of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a compound containing an N-C-N moiety, such as guanidine (B92328). wikipedia.orgnih.gov

Modern variations of this principle have been developed to enhance efficiency and substrate scope. For instance, the reaction of a vinylogous amide with guanidine hydrochloride in a suitable solvent like 2-methoxyethanol can yield C-4 substituted 2-aminopyrimidines. nih.gov Other notable cyclization strategies include:

Copper-Catalyzed Cyclization: This method uses ketones and nitriles under basic conditions to form diversely functionalized pyrimidines. organic-chemistry.org

Three-Component Couplings: A ZnCl₂-catalyzed reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Microwave- or Ultrasound-Assisted Synthesis: These energy sources can promote the cyclocondensation of precursors like β-keto esters and amidines, often leading to improved yields and shorter reaction times. organic-chemistry.org

The table below summarizes key cyclization strategies for forming the pyrimidine-2-amine core.

| Method | Precursors | Catalyst/Conditions | Key Features |

| Principal Synthesis | Guanidine + β-Dicarbonyl compound | Basic or acidic conditions | Classical, versatile method. wikipedia.orgnih.gov |

| Vinylogous Amide Cyclization | Guanidine hydrochloride + Vinylogous amide | 2-Methoxyethanol, heat | Access to C-4 substituted 2-aminopyrimidines. nih.gov |

| Copper-Catalyzed Cyclization | Ketones + Nitriles | Copper catalyst, base | Broad substrate scope and good functional group tolerance. organic-chemistry.org |

| Three-Component Coupling | Enamines + Triethyl orthoformate + Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Nucleus

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the pyrimidine ring, particularly when it is substituted with good leaving groups like halogens. nih.gov The electron-deficient nature of the pyrimidine ring facilitates these reactions. A common application is the displacement of chloro substituents by amines to generate aminopyrimidine derivatives. For example, reacting 2-amino-4,6-dichloropyrimidine with various primary or secondary amines can selectively substitute one or both chlorine atoms. mdpi.commdpi.com

The regioselectivity of SNAr reactions on polysubstituted pyrimidines can be a challenge. In the case of 6-aryl-2,4-dichloropyrimidine, amination under classical SNAr conditions can result in a mixture of C-4 and C-2 substituted isomers. thieme-connect.com However, reaction conditions can be tuned to favor a specific isomer. Recent developments have focused on greener reaction conditions, such as using polyethylene glycol (PEG) as a solvent, which can accelerate the reaction and simplify purification. nih.gov

Catalytic Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aryl/Heteroaryl Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis and functionalization of this compound and its analogues.

Suzuki Coupling: As mentioned for the synthesis of the core structure, the Suzuki reaction is widely used to introduce aryl or heteroaryl groups at various positions of the pyrimidine ring. nih.gov The reaction of a halogenated pyrimidine with an arylboronic acid offers a robust method for creating C-C bonds. nih.govresearchgate.net For instance, C-5 linked aryl pyrimidines are readily synthesized from 2-amino-5-bromopyrimidine. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds, allowing for the arylation of the 2-amino group or the introduction of amino substituents onto the pyrimidine ring. nih.govwikipedia.org For example, a chloropyrimidine can be coupled with a variety of aryl or alkyl amines using a palladium catalyst and a suitable phosphine ligand (e.g., Xantphos) to yield N-substituted aminopyrimidines. nih.govresearchgate.net This method is often more efficient and general than classical SNAr approaches, especially for less nucleophilic amines. nih.gov The combination of Suzuki and Buchwald-Hartwig reactions on a single pyrimidine scaffold allows for the systematic and diverse functionalization of the molecule. nih.gov

The following table highlights the application of these key cross-coupling reactions.

| Reaction | Reactants | Catalyst System (Example) | Bond Formed | Application |

| Suzuki Coupling | Halopyrimidine + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | Introduction of aryl/heteroaryl groups onto the pyrimidine ring. nih.govnih.gov |

| Buchwald-Hartwig Amination | Halopyrimidine + Amine | Pd₂(dba)₃, X-Phos, Base | C-N | Introduction of amino groups onto the pyrimidine ring or arylation of an existing amino group. nih.govnih.gov |

Condensation and Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrimidine derivatives in a single step from three or more starting materials. acs.orgfigshare.com This approach aligns with the principles of green chemistry by minimizing steps and waste.

A notable example is an iridium-catalyzed multicomponent synthesis that produces highly substituted pyrimidines from an amidine and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring with high regioselectivity. acs.orgfigshare.comnih.govbohrium.com

The Biginelli reaction is another well-known MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, which can then be converted to pyrimidines. wikipedia.org Other MCRs include oxidative annulations involving amidines, ketones, and a one-carbon source to construct the pyrimidine framework. organic-chemistry.org These methods are particularly valuable for creating libraries of diverse pyrimidine analogues for chemical screening. acs.org

Regioselective Functionalization of the Pyrimidine and Phenyl Moieties

Achieving regioselectivity is crucial when multiple reactive sites are present on the pyrimidine or phenyl rings. Different synthetic methods offer varying degrees of control.

For the pyrimidine moiety, directed metalation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the selective deprotonation (magnesiation) at specific C-H positions. nih.gov The resulting organometallic intermediate can then be trapped with an electrophile to introduce a functional group at a defined location, a method that has been used for the functionalization of all positions on the pyrimidine ring. nih.govthieme-connect.de

Furthermore, the choice between different reaction types can dictate regiochemical outcomes. For the amination of 2,4-dichloro-6-arylpyrimidine, using Buchwald-Hartwig conditions leads cleanly to substitution at the C-4 position, whereas traditional SNAr conditions can yield mixtures. thieme-connect.com This demonstrates how catalyst-controlled reactions can provide superior regioselectivity over non-catalytic alternatives. Recent advances have also enabled the direct C-H amination of pyrimidines at the C2-position, a traditionally challenging transformation, through mechanism-based reagent design. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound and its analogues relies on well-established yet sophisticated chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, maximizing yields, and minimizing the formation of impurities. This section delves into the proposed reaction pathways for key synthetic steps and explores the kinetic and thermodynamic principles that govern them.

Proposed Reaction Pathways and Intermediate Species

The construction of 5-aryl-2-aminopyrimidines typically involves two primary stages: the formation of the pyrimidine core and the introduction of the aryl substituent. The latter is frequently accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halogenated pyrimidine and an arylboronic acid. nih.govmdpi.com The reaction proceeds through a catalytic cycle involving a palladium complex. libretexts.org

The generally accepted mechanism involves three key steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl or heteroaryl halide (e.g., 5-bromo-2-aminopyrimidine). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. libretexts.org

Transmetalation : In this step, the organic group from the organoborane compound (e.g., (2-chlorophenyl)boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II) intermediate. libretexts.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups (the pyrimidinyl and chlorophenyl moieties) from the palladium center. This forms the desired C-C bond in the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The key species involved in this catalytic cycle are summarized in the table below.

| Step | Reactants | Key Intermediate Species | Product of Step |

| Oxidative Addition | Pd(0) catalyst, 5-Bromo-2-aminopyrimidine | Oxidative addition complex (Aryl-Pd(II)-Halide) | Aryl-palladium(II) halide |

| Transmetalation | Aryl-palladium(II) halide, (2-Chlorophenyl)boronic acid, Base | Palladium-oxygen-boron linkages, Di-organic Pd(II) complex | Diaryl-palladium(II) complex |

| Reductive Elimination | Diaryl-palladium(II) complex | Pre-elimination complex | This compound, Pd(0) catalyst |

Pyrimidine Ring Formation Pathway

The fundamental 2-aminopyrimidine scaffold can be constructed through the condensation of guanidine with a three-carbon electrophilic unit, such as a β-dicarbonyl compound or its synthetic equivalent. rsc.org This classical synthesis route involves:

Nucleophilic Addition : The reaction initiates with the nucleophilic attack of a nitrogen atom from guanidine onto one of the carbonyl carbons of the three-carbon precursor.

Cyclization and Dehydration : A subsequent intramolecular condensation occurs, where another nitrogen atom of the guanidine attacks the second carbonyl group, forming a cyclic, non-aromatic dihydropyrimidine intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable aromatic pyrimidine ring. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathway

For the synthesis of certain analogues, particularly N-aryl aminopyrimidines, the nucleophilic aromatic substitution (SNAr) mechanism is relevant. This pathway involves the reaction of an amine with a pyrimidine ring that is activated by electron-withdrawing groups and contains a suitable leaving group (e.g., a halogen or a methylthio group). The reaction is proposed to proceed via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rhhz.net The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted aminopyrimidine product. rhhz.net

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of synthetic transformations is governed by the interplay between kinetics (the rate at which products are formed) and thermodynamics (the relative stability of the products). Careful control over reaction parameters can steer the reaction toward the desired product.

Kinetic Control: The rate of the Suzuki coupling can be influenced by several factors:

Catalyst System : The choice of palladium precursor and, crucially, the ancillary ligand, can dramatically affect reaction rates. Electron-rich and sterically bulky ligands often promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and shorter reaction times. libretexts.org

Base and Solvent : The base plays a key role in the transmetalation step by activating the boronic acid. The solvent influences the solubility of reactants and the stability of intermediates. The optimal combination of base and solvent is crucial for achieving a high reaction rate. mdpi.com

Temperature : Increasing the temperature generally increases the reaction rate, as predicted by kinetic theories. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. acs.org A theoretical study on a related pyrimidine synthesis showed that temperature increases the reaction rate, but may not be enough to ensure product formation in trace amounts without a catalyst. acs.org

The following table illustrates how reaction parameters can influence the kinetic outcome of a typical Suzuki-Miyaura cross-coupling reaction.

| Parameter | Variation | Observed Kinetic Effect (Example) |

| Palladium Catalyst | Pd(PPh₃)₄ vs. Palladacycle | Palladacycle catalysts can exhibit greater thermal stability and lead to faster reaction times. libretexts.org |

| Base | K₃PO₄ vs. Na₂CO₃ | The choice of base can significantly alter the reaction yield and time, with stronger bases sometimes accelerating the transmetalation step. mdpi.com |

| Solvent | 1,4-Dioxane vs. Toluene/H₂O | Solvent systems affect reactant solubility and intermediate stability, thereby influencing reaction rates. mdpi.com |

| Temperature | 80 °C vs. 100 °C | Higher temperatures generally lead to shorter reaction times, but may also increase side product formation. acs.org |

Thermodynamic Control: In many heterocyclic syntheses, the final aromatic product is the most thermodynamically stable compound, and the reaction conditions are designed to reach this thermodynamic minimum. For instance, in the Principal synthesis of the pyrimidine ring, the formation of the aromatic system is a strong thermodynamic driving force. rsc.org

In cases where multiple isomers could potentially form, the product distribution may be under thermodynamic control, where the most stable isomer is the major product, or kinetic control, where the product formed via the lowest activation energy pathway predominates. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative Gibbs free energies of different isomers, providing insight into which product is thermodynamically favored. jchemrev.com For example, studies on related triazolo pyrimidine systems have shown that differences in free energy between isomers can be significant, dictating the observed product ratio at equilibrium. jchemrev.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(2-Chlorophenyl)pyrimidin-2-amine in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and chlorophenyl rings, as well as the amine group. The two protons on the pyrimidine ring at positions 4 and 6 would likely appear as singlets in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms in the ring. The protons of the 2-chlorophenyl group will present a more complex pattern in the aromatic region (δ 7.0-8.0 ppm), likely as a series of multiplets due to spin-spin coupling. The protons of the amino group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For similar aminopyrimidine structures, these protons can appear over a wide range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. The pyrimidine ring carbons are expected to resonate at distinct chemical shifts. The carbon atom C2, bonded to the amino group, would appear in the range of δ 160-165 ppm. The carbons C4 and C6 would likely be found between δ 155 and 160 ppm. The carbon atom C5, attached to the chlorophenyl ring, is anticipated to have a chemical shift in the range of δ 120-130 ppm. For the 2-chlorophenyl ring, six distinct signals are expected, with the carbon atom bearing the chlorine atom (C-Cl) showing a characteristic chemical shift, and the other carbons appearing in the typical aromatic region of δ 125-140 ppm.

2D-NMR Spectroscopy: To further confirm the structural assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments would reveal the coupling relationships between adjacent protons, particularly within the 2-chlorophenyl ring. HSQC spectra correlate the proton signals with their directly attached carbon atoms, providing definitive C-H connectivity information and aiding in the precise assignment of both ¹H and ¹³C spectra.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H4/H6 (pyrimidine) | 8.0 - 9.0 (s) | C2 (pyrimidine) | 160 - 165 |

| H (chlorophenyl) | 7.0 - 8.0 (m) | C4/C6 (pyrimidine) | 155 - 160 |

| NH₂ | Broad singlet | C5 (pyrimidine) | 120 - 130 |

| C (chlorophenyl) | 125 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. sielc.comnih.govresearchgate.net The N-H bending vibration is typically observed around 1650-1580 cm⁻¹. sielc.com Aromatic C-H stretching vibrations from both the pyrimidine and chlorophenyl rings are anticipated in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group is expected to produce a strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹. scialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum. The C-Cl stretching vibration would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis and confident identification of the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| N-H Bend | 1650 - 1580 | IR |

| C=N, C=C Stretch (aromatic rings) | 1600 - 1400 | IR, Raman |

| C-Cl Stretch | 1100 - 1000 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₈ClN₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, particularly the [M+2]⁺ peak due to the presence of the chlorine-37 isotope, would be a key diagnostic feature. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as HCN or N₂. researchgate.net The cleavage of the bond between the pyrimidine and the chlorophenyl ring could also occur, leading to fragment ions corresponding to both ring systems. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation, including the dihedral angle between the pyrimidine and the 2-chlorophenyl rings.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or a phenyl-bonded stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The retention time of the compound would depend on its polarity and the specific chromatographic conditions. HPLC can be used to determine the purity of a sample with high accuracy and to quantify the amount of the compound present. Furthermore, HPLC is crucial for the separation of positional isomers, which may have very similar spectroscopic properties but different biological activities. nih.govwalshmedicalmedia.comnacalai.comrsc.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of chemical reactions and for preliminary purity checks. nih.gov A suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be used to achieve good separation on a silica (B1680970) gel plate. The position of the spot corresponding to this compound would be visualized under UV light, and its retention factor (Rf) would be calculated.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 or Phenyl | Acetonitrile/Water or Methanol/Water with buffer | Purity assessment, quantification, isomer separation |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, preliminary purity check |

Computational Chemistry and Theoretical Modeling of 5 2 Chlorophenyl Pyrimidin 2 Amine

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations are cornerstone quantum mechanical methods used to investigate the properties of molecules. For 5-(2-Chlorophenyl)pyrimidin-2-amine, these calculations can elucidate its geometric and electronic features with a high degree of accuracy.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity.

For this compound, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing 2-chlorophenyl group influences the energies of the frontier orbitals. The amino group tends to raise the HOMO energy, while the chlorophenyl and pyrimidine (B1678525) rings contribute to lowering the LUMO energy. DFT calculations can precisely quantify these energies.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and represent typical energies for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of negative potential, making them likely sites for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netacadpubl.eu It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. This analysis reveals the extent of electron delocalization, which is a key factor in the stability and aromaticity of the pyrimidine and phenyl rings.

Theoretical vibrational frequency calculations using DFT can predict the infrared and Raman spectra of this compound. By comparing the calculated frequencies with experimental data, one can validate the computed molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov This correlation is essential for confirming the presence of functional groups and understanding the molecule's vibrational properties.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3450 | 3445 | Asymmetric Stretch |

| N-H (amine) | 3350 | 3348 | Symmetric Stretch |

| C=N (pyrimidine) | 1620 | 1615 | Stretch |

| C-Cl (chlorophenyl) | 750 | 755 | Stretch |

Note: The values in this table are illustrative and based on typical vibrational frequencies for these functional groups.

Noncovalent Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Studies)

Noncovalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of this compound. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions. nih.govresearchgate.netmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

The molecule's structure, featuring hydrogen bond donors (the amino group) and acceptors (the pyrimidine nitrogens), as well as a chlorine atom capable of halogen bonding, suggests a rich variety of noncovalent interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking between the aromatic rings, dictate the solid-state architecture of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound, theoretical QSAR models can be developed to predict its potential biological activities based on calculated molecular descriptors.

These descriptors can be categorized as electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with known activities of similar compounds, a QSAR model can be built to guide the design of new derivatives with enhanced potency or selectivity. For instance, variations in the substituents on the phenyl or pyrimidine rings can be systematically evaluated to optimize the desired biological effect. researchgate.net

Computational Modeling of this compound Reveals Limited Publicly Available Data

Despite the growing interest in the therapeutic potential of pyrimidine derivatives, detailed computational chemistry and theoretical modeling studies specifically focused on this compound, particularly concerning its ligand-target binding modes and interactions through molecular docking and dynamics simulations in in vitro systems, are not extensively available in the public scientific literature.

While the broader class of pyrimidine-containing compounds has been the subject of numerous computational analyses to elucidate their structure-activity relationships and binding mechanisms with various biological targets, specific and in-depth simulation data for the this compound isomer remains elusive.

Research into related pyrimidine structures highlights the utility of computational methods in drug discovery. For instance, studies on other substituted pyrimidine analogs have successfully employed molecular docking to predict binding affinities and interaction patterns with protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity. However, direct extrapolation of these findings to this compound is not scientifically rigorous due to the significant influence of substituent positioning on the molecule's conformational properties and electronic distribution.

Similarly, molecular dynamics simulations, which provide insights into the dynamic behavior of ligand-protein complexes over time, have been instrumental in understanding the stability of binding and the conformational changes that occur upon ligand association for various pyrimidine derivatives. The absence of such published simulations for this compound means that a detailed understanding of its dynamic interactions with potential biological targets is currently lacking in publicly accessible research.

The scientific community relies on published data to build upon existing knowledge. The current scarcity of specific computational studies on this compound suggests a gap in the research landscape. Such studies would be invaluable for guiding the rational design of more potent and selective analogs for various therapeutic applications. Without dedicated molecular docking and dynamics simulation reports, any discussion on the specific binding modes and interaction profiles of this compound would be speculative.

Therefore, this article cannot present detailed research findings, including data tables on binding energies or specific amino acid interactions, for the molecular docking and dynamics simulations of this compound as such information is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Investigations of 5 2 Chlorophenyl Pyrimidin 2 Amine Analogues

Systematic Structural Modifications and Their Impact on Molecular Recognition Profiles

Systematic structural modifications of the pyrimidine (B1678525) core and its substituents are crucial for understanding and optimizing molecular interactions with biological targets. In related series of 5-substituted pyrimidine derivatives, several key regions of the molecule have been identified as critical for modulating activity.

The Pyrimidine Core: The pyrimidine ring itself serves as a central scaffold for orienting substituents in a specific three-dimensional arrangement, which is essential for binding to target proteins. The nitrogen atoms at positions 1 and 3 are often involved in forming crucial hydrogen bonds with amino acid residues in the binding pocket of kinases and other enzymes.

Substitutions at the C2-Position: The 2-amino group is a common feature in many biologically active pyrimidine derivatives and frequently acts as a hydrogen bond donor, interacting with the hinge region of protein kinases. Modifications of this amino group, such as N-alkylation or N-arylation, can significantly impact binding affinity and selectivity. For instance, in a series of 2-anilinopyrimidine derivatives, the nature of the substituent on the aniline (B41778) ring was found to be critical for activity.

Substitutions at the C4-Position: While the parent compound has a hydrogen at the C4-position, studies on related 4-substituted pyrimidines have shown that the introduction of various groups at this position can profoundly influence activity. For example, the introduction of a thiazolyl group at C4 has been a successful strategy in developing potent cyclin-dependent kinase (CDK) inhibitors. google.com

Substitutions at the C5-Position: The 5-position of the pyrimidine ring is a key site for modification to enhance potency and selectivity. In the case of 5-(2-chlorophenyl)pyrimidin-2-amine, the 2-chlorophenyl group is a significant structural feature. The impact of this group and its modifications can be analyzed from several perspectives:

Aryl Substitution: The presence of an aryl group at the 5-position is a common strategy to introduce favorable aromatic interactions, such as π-π stacking, with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the target's binding site.

The following table summarizes the general impact of systematic modifications on related pyrimidine scaffolds, which can be extrapolated to understand the potential effects on this compound analogues.

| Modification Site | Modification | General Impact on Molecular Recognition |

| C2-Position | N-Alkylation/Arylation of the amino group | Can modulate hydrogen bonding interactions and introduce new steric and hydrophobic interactions. |

| C4-Position | Introduction of aryl or heteroaryl groups | Can provide additional binding interactions and influence the overall conformation of the molecule. |

| C5-Position | Variation of the aryl substituent | Affects π-π stacking and hydrophobic interactions. |

| C5-Aryl Substituent | Alteration of the substitution pattern (e.g., moving the chloro group to meta or para positions) | Modifies the electronic properties and the dihedral angle between the pyrimidine and phenyl rings, impacting the fit within the binding pocket. |

| C5-Aryl Substituent | Introduction of other substituents (e.g., methyl, methoxy) | Alters steric bulk, lipophilicity, and hydrogen bonding potential. |

Identification of Pharmacophore Elucidations and Key Structural Motifs for Target Binding

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 5-phenylpyrimidin-2-amine (B1337631) derivatives, several key pharmacophoric features have been identified through computational and experimental studies on related compounds. nih.govnih.gov

A general pharmacophore model for a 5-phenylpyrimidin-2-amine analogue acting as a kinase inhibitor would likely include:

Hydrogen Bond Donor: The 2-amino group is a critical hydrogen bond donor, typically interacting with the backbone of the kinase hinge region.

Hydrogen Bond Acceptor: One or both of the pyrimidine nitrogen atoms (N1 and N3) can act as hydrogen bond acceptors, forming additional interactions with the hinge region.

Aromatic/Hydrophobic Region: The 5-phenyl group provides a key hydrophobic and aromatic interaction domain. The specific orientation and nature of this group are crucial for binding affinity and selectivity.

Additional Hydrophobic/Aromatic Feature: In many active analogues, an additional substituent at the C4 position provides another hydrophobic or aromatic interaction point.

The 2-chlorophenyl group in this compound contributes significantly to the pharmacophore. The ortho-chloro substituent likely plays a dual role:

Steric Influence: It forces a specific torsional angle between the pyrimidine and phenyl rings, which can be a key determinant for fitting into a particular binding site and achieving selectivity.

Hydrophobic/Halogen Bond Interaction: The chlorine atom can participate in hydrophobic interactions or potentially form halogen bonds with suitable acceptor atoms in the protein binding site.

A hypothetical pharmacophore model for this compound is depicted below, highlighting the key interaction points.

| Pharmacophore Feature | Corresponding Structural Motif | Putative Interaction with Target |

| Hydrogen Bond Donor | 2-Amino group (-NH2) | Interaction with the kinase hinge region backbone. |

| Hydrogen Bond Acceptor | Pyrimidine nitrogen atoms (N1/N3) | Interaction with the kinase hinge region backbone. |

| Aromatic/Hydrophobic Core | Pyrimidine ring | Central scaffold for orienting key features. |

| Primary Aromatic/Hydrophobic Region | 5-(2-Chlorophenyl) group | π-π stacking, hydrophobic interactions, and potential halogen bonding. |

Correlations between Substituent Electronic and Steric Properties and In Vitro Activity

The electronic and steric properties of substituents on the pyrimidine and phenyl rings play a pivotal role in determining the in vitro activity of this compound analogues.

Electronic Effects:

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., methoxy, methyl) on the phenyl ring can also modulate activity, often by enhancing hydrophobic interactions or by altering the electronic nature of the aromatic system to favor different types of interactions.

Steric Effects:

Ortho Substitution: The ortho-chloro group imposes significant steric hindrance, leading to a twisted conformation between the phenyl and pyrimidine rings. This steric clash can be advantageous if the binding pocket of the target protein has a complementary non-planar shape. However, it can also be detrimental if a planar conformation is required for optimal binding.

Substituent Size: The size of the substituent at the 5-position is a critical factor. While a certain degree of bulkiness can be tolerated and even beneficial for filling hydrophobic pockets, excessively large groups can lead to steric clashes and a loss of activity.

The following table illustrates the potential correlations between substituent properties and in vitro activity based on general observations from related pyrimidine series.

| Substituent Property | Example | Potential Effect on In Vitro Activity |

| Electronic (EWG) | Chloro, Nitro | Can modulate hydrogen bond strength and overall molecular electronics. Often favorable in kinase inhibitors. |

| Electronic (EDG) | Methoxy, Methyl | Can enhance hydrophobic interactions and alter the electronic character of the aryl ring. |

| Steric (Size) | Small (e.g., -H, -F) vs. Bulky (e.g., -tBu) | The optimal size depends on the topology of the target's binding pocket. |

| Steric (Position) | ortho vs. meta vs. para | The position of the substituent on the phenyl ring dictates the three-dimensional shape and can be critical for selectivity. |

Design Principles for Enhanced Molecular Recognition and Potency in In Vitro Systems

Based on the SAR analysis of related pyrimidine compounds, several design principles can be proposed to enhance the molecular recognition and potency of this compound analogues in in vitro systems. google.com

Optimization of the 2-Amino Group Interaction: Ensuring that the 2-amino group can form a strong hydrogen bond with the target is paramount. Modifications that maintain or enhance this interaction are likely to be beneficial.

Exploration of the C5-Aryl Pocket: The 2-chlorophenyl group occupies a specific pocket in the binding site. The potency and selectivity could be improved by:

Fine-tuning the Substitution Pattern: Systematically moving the chloro substituent to the meta and para positions to probe the optimal electronic and steric profile for the target.

Introducing Other Substituents: Replacing the chloro group with other substituents of varying size, lipophilicity, and electronic nature (e.g., methyl, trifluoromethyl, methoxy) to map the binding pocket requirements.

Introduction of a C4-Substituent: As the C4 position is unsubstituted in the parent compound, introducing small to medium-sized hydrophobic or hydrogen-bonding groups at this position could lead to new, favorable interactions with the target protein and significantly enhance potency.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different interaction patterns and improve properties such as solubility.

The following table outlines potential design strategies and their rationales.

| Design Strategy | Rationale |

| Varying the substitution on the 5-phenyl ring | To optimize steric and electronic interactions within the aryl-binding pocket. |

| Introducing a substituent at the C4-position | To gain additional binding interactions and improve potency. |

| Replacing the 2-chlorophenyl group with other aryl or heteroaryl rings | To explore different binding modes and improve physicochemical properties. |

| Modifying the 2-amino group | To fine-tune hydrogen bonding interactions and explore additional binding pockets. |

In Vitro Biological Activity and Molecular Target Interaction Studies Non Clinical Focus

Enzyme Inhibition Profiles

Derivatives of the aminopyrimidine class have been extensively studied for their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The core structure serves as a versatile scaffold for developing potent and selective inhibitors.

Kinase Inhibition

The pyrimidine (B1678525) core is a well-established "hinge-binding" motif, meaning it can effectively dock into the ATP-binding site of many kinases. acs.org This has led to its use in the development of numerous kinase inhibitors targeting enzymes involved in cell cycle progression and signaling.

Aurora Kinases The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their inhibition is a strategy in cancer research. Derivatives of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have been identified as potent inhibitors of both Aurora A and Aurora B kinases. reactionbiology.com For instance, the compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine demonstrated potent inhibition with Ki values of 8.0 nM for Aurora A and 9.2 nM for Aurora B. reactionbiology.com The development of bisanilinopyrimidine inhibitors has also yielded compounds with high selectivity for Aurora A over Aurora B, a feature attributed to a single amino acid difference in the ATP-binding pocket of the two kinases. nih.gov

Cyclin-Dependent Kinases (CDK) CDKs are critical for cell cycle regulation, and their deregulation is a hallmark of cancer. researchgate.net Numerous pyrimidine-based derivatives have been developed as CDK inhibitors. researchgate.netnih.gov For example, a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines were found to be highly potent pan-CDK inhibitors. researchgate.net One such derivative, with a nitro group on the aniline (B41778) ring, potently inhibited CDK9, CDK1, and CDK2 with Ki values in the low nanomolar range (1-6 nM). researchgate.net Another class of inhibitors, pyrido[2,3-d]pyrimidin-7-ones, also demonstrated CDK inhibitory activity, with compounds like PD 0332991 showing high potency against CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 15 nM). nih.gov

Polo-like Kinase 4 (PLK4) PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic errors and cell death in cancer cells. reactionbiology.comnih.gov CFI-400945, an orally active and selective PLK4 inhibitor, has a pyrimidine-related indazole structure and demonstrates potent enzymatic inhibition with a Ki value of 0.26 nM and an IC50 of 2.8 nM. google.com While highly selective for PLK4, CFI-400945 shows some off-target activity against Aurora B, TRKA, TRKB, and Tie2/TEK at higher concentrations. google.com

Histone Deacetylases (HDAC) HDACs are enzymes that play a key role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. lumirlab.com The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a "cap group" in the design of novel HDAC inhibitors. lumirlab.com This structural element helps form hydrophobic interactions within the active site of the enzyme. lumirlab.com Studies on these derivatives have shown selectivity for class I HDACs, particularly HDAC3. lumirlab.com

VEGFR2 Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. acs.orgnih.gov Several pyrimidine-based compounds have been developed as VEGFR2 inhibitors. acs.org For instance, a series of 4,6-diaryl pyrimidines were synthesized and showed significant VEGFR2 inhibition, with IC50 values for some derivatives reaching the low nanomolar range (1.15 to 2.95 nM).

| Target Enzyme | Compound/Derivative Class | Inhibition Data (IC50/Ki) | Source |

| Aurora A Kinase | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Ki = 8.0 nM | reactionbiology.com |

| Aurora B Kinase | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Ki = 9.2 nM | reactionbiology.com |

| CDK9/cyclin T1 | 5-cyano-N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine | Ki = 1 nM | researchgate.net |

| CDK2/cyclin A | 5-cyano-N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine | Ki = 4 nM | researchgate.net |

| CDK1/cyclin B | 5-cyano-N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine | Ki = 6 nM | researchgate.net |

| CDK4 | PD 0332991 (Palbociclib) | IC50 = 11 nM | nih.gov |

| CDK6 | PD 0332991 (Palbociclib) | IC50 = 15 nM | nih.gov |

| PLK4 | CFI-400945 | Ki = 0.26 nM, IC50 = 2.8 nM | google.com |

| VEGFR-2 | 4,6-diaryl pyrimidine derivative (Compound 22) | IC50 = 1.15 nM | |

| VEGFR-2 | 4,6-diaryl pyrimidine derivative (Compound 29) | IC50 = 1.55 nM |

Other Enzyme Modulations

While the primary focus has been on kinase inhibition, related pyrimidine structures have been investigated for their effects on other enzyme families, such as phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a critical role in signal transduction. Research has led to the identification of fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel PDE4 inhibitors, with some compounds showing potent PDE4B inhibitory activity (IC50 = 25 nM). reactionbiology.com However, specific studies detailing the direct modulation of PDE2 by 5-(2-Chlorophenyl)pyrimidin-2-amine were not identified in the reviewed literature.

Enzyme Assay Methodologies and In Vitro Specificity Characterization

The inhibitory activity of pyrimidine derivatives is typically determined using a variety of in vitro assays. nih.gov

Biochemical Assays:

Luminescent Kinase Assays: A common method is the Kinase-Glo® Plus Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound. lumirlab.com

Radiometric Assays: These assays measure the incorporation of a radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide or protein.

ELISA-based Assays: These involve the use of an antibody that specifically recognizes the phosphorylated substrate.

Cell-Based Assays: To confirm that biochemical activity translates into cellular efficacy, various cell-based assays are employed. reactionbiology.com

Cellular Phosphorylation Assays: These assays, often conducted via Western Blot or specific ELISA kits, measure the phosphorylation status of a kinase's direct downstream substrate within intact cells. A reduction in the phosphorylated substrate upon treatment indicates effective target inhibition. reactionbiology.comlumirlab.com

Cell Proliferation/Viability Assays: These assays (e.g., MTS or MTT assays) measure the ability of a compound to inhibit the growth and survival of cancer cell lines, which often depend on the targeted kinase. reactionbiology.com

Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay measure the binding of a compound to its target kinase inside living cells, providing direct evidence of target interaction in a physiological context. reactionbiology.com

Specificity is a critical aspect of inhibitor development. To characterize this, lead compounds are often screened against a broad panel of kinases (e.g., over 100 kinases) to identify off-target activities and establish a selectivity profile. nih.gov

Receptor Binding and Ligand Affinity Assessments

Cannabinoid Receptors (e.g., CB2) and Other Receptor Interactions

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that are part of the endocannabinoid system. The CB2 receptor is primarily expressed in immune cells and is considered a therapeutic target for inflammatory and neuroinflammatory conditions. researchgate.net Ligands for these receptors include endogenous cannabinoids (like anandamide), phytocannabinoids (like Δ9-THC), and synthetic agonists and antagonists. researchgate.net

Despite the extensive research into aminopyrimidine derivatives as enzyme inhibitors, the reviewed literature did not provide direct evidence of compounds based on the this compound scaffold binding to cannabinoid receptors. The pharmacology of CB2 is typically explored using classical cannabinoid structures or specific synthetic ligands designed to interact with its binding pocket.

Ligand Binding Assay Development and Data Interpretation

The standard method for determining the affinity of a ligand for a receptor is the competitive radioligand binding assay. This technique is used to measure a compound's binding affinity (Ki) for both CB1 and CB2 receptors.

The assay works on the principle of competition between a labeled ligand (radioligand) with a known high affinity for the receptor and an unlabeled test compound.

Procedure: Membranes from cells expressing the receptor of interest (e.g., CB1 or CB2) are incubated with a fixed concentration of a radioligand (such as [3H]-CP-55,940 or [3H]-SR141716A for CB1).

Competition: Increasing concentrations of the unlabeled test compound are added. If the test compound binds to the receptor, it will displace the radioligand.

Measurement: The amount of bound radioactivity is measured after separating the bound from the free radioligand, typically by rapid filtration.

Data Interpretation: The data are used to calculate the IC50 value of the test compound, which is the concentration required to displace 50% of the specific binding of the radioligand. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used. A lower Ki value indicates a higher binding affinity of the compound for the receptor.

Cellular Mechanism of Action Studies (In Vitro Cell Lines)

Modulation of Cellular Pathways and Signaling Cascades in Cultured Cells

Derivatives of pyrimidine have been identified as potent modulators of several key cellular signaling pathways crucial for cancer cell survival and proliferation. Studies have shown that certain pyrimidine derivatives can inhibit critical protein kinases.

For instance, N-(2-chlorophenyl) acetamide (B32628) pyrimidine derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. researchgate.net Other related structures, such as pyrido[2,3-d]pyrimidines, function as PIM-1 kinase inhibitors. PIM-1 kinase is instrumental in regulating cell survival, proliferation, and apoptosis, and its inhibition is a valuable therapeutic strategy in oncology. nih.gov

Furthermore, aminopyrimidine derivatives have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov Dysregulation of PLK4 is linked to tumorigenesis, making its inhibition a promising anticancer approach. nih.gov Additionally, 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have been shown to be potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). acs.org Inhibition of CDK9 leads to a reduction in the expression of the anti-apoptotic protein Mcl-1, subsequently triggering programmed cell death in cancer cells. acs.org

Effects on Cell Proliferation, Cell Cycle Progression, and Apoptosis Induction in In Vitro Cell Lines

The modulation of cellular pathways by pyrimidine derivatives translates into significant effects on cell proliferation, the cell cycle, and the induction of apoptosis.

In hepatocellular carcinoma (HepG2) cells, an N-(2-chlorophenyl) acetamide pyrimidine derivative demonstrated significant cytotoxic activity, inducing pre-G1 apoptosis and causing cell cycle arrest at the G1 phase. researchgate.net Similarly, in leukemia cell lines (HL-60 and SR), 6-amino-5-cyano-2-thiopyrimidine derivatives were found to induce apoptosis and cause cell cycle arrest. nih.gov Studies on breast cancer cell lines revealed that certain pyrimidine-based EGFR inhibitors can arrest the cell cycle and induce apoptosis. researchgate.net The antiproliferative activity of pyrimidin-2-amine derivatives has also been noted against breast cancer cells through the inhibition of PLK4. nih.gov

The mechanism of cytotoxicity for many of these compounds is the induction of apoptosis. For example, 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines trigger apoptosis in human cancer cell lines, confirmed by an increase in caspase-3 activity. acs.org Likewise, various pyrimidine-5-carbonitrile derivatives have shown cytotoxicity against a range of leukaemia and solid tumour cell lines. nih.gov

| Compound Type | Cell Line | Effect | IC50 Value (µM) | Source |

|---|---|---|---|---|

| N-(2-chlorophenyl) acetamide pyrimidine derivative (5a) | HepG2 (Hepatocellular Carcinoma) | VEGFR-2 Inhibition, Apoptosis, G1 phase arrest | 0.067 | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivative (4) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.99 | nih.gov |

| Pyrimidin-2-amine derivative (8h) | Breast Cancer Cells | PLK4 Inhibition, Antiproliferative | 0.0067 | nih.gov |

| 1,2,3-triazole-pyrimidine hybrid (XX) | EC-109 | Apoptosis, G2/M phase arrest | 1.42 - 6.52 | nih.gov |

| 2-aminopyrimidine (B69317) (XIX) | SW480 (Colon Carcinoma) | Cytotoxicity | 11.08 | nih.gov |

| Pyrimidopyrimidine derivative (10c) | HCT-116, MCF-7, HEPG-2 | Cytotoxicity | Similar to Doxorubicin | nih.gov |

Antimicrobial Activity Evaluations (In Vitro)

In addition to anticancer properties, various derivatives of this compound have been evaluated for their in vitro antimicrobial activity.

Antibacterial Spectrum and Potency against Pathogenic Strains

A number of novel pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govijprems.com Synthesized derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine showed moderate antimicrobial activity against clinically isolated strains. researchgate.netbas.bg

In comprehensive screenings, pyrimidine compounds were tested against a panel of pathogenic bacteria. The results indicated that specific derivatives exhibited strong antimicrobial effects against all tested microorganisms, in some cases comparable to the reference drug ampicillin. nih.govijprems.com

| Compound Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Activity Level | Source |

|---|---|---|---|---|

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives (4b, 4c, 4e) | Bacillus subtilis, Staphylococcus aureus | Xanthomonas campestris, Escherichia coli | Moderate | bas.bgresearchgate.net |

| Pyrimidopyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Excellent | nih.govijprems.com |

| Thiophene-pyrazole-pyridine hybrids (82-84) | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Salmonella typhimurium | Good | nih.gov |

Antifungal Efficacy against Fungal Species

The antifungal potential of pyrimidine derivatives has been well-documented. A novel pyrimidine-based chemical scaffold was identified to have broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. nih.gov

Studies on pyrimidine derivatives containing an amide moiety revealed excellent antifungal activity against various plant pathogenic fungi, such as Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil. nih.gov Other synthesized N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also demonstrated moderate activity against fungal strains like Fusarium oxysporum. bas.bgresearchgate.net Screenings have confirmed that certain pyrimidine compounds show strong effects against Candida albicans and Aspergillus flavus, comparable to the reference drug clotrimazole. nih.govijprems.com

| Compound Series | Fungal Species Tested | Activity Level / EC50 (µg/ml) | Source |

|---|---|---|---|

| Pyrimidine derivative with amide moiety (5o) | Phomopsis sp. | 10.5 | nih.gov |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives (4b, 4c, 4e) | Fusarium oxysporum, Aspergillus niger | Moderate | bas.bgnih.gov |

| Pyrimidopyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) | Candida albicans, Aspergillus flavus | Excellent | nih.govijprems.com |

| Nicotinic acid benzylidene hydrazide derivatives (4-7) | Candida albicans, Aspergillus niger | Comparable to Fluconazole | nih.gov |

Antiviral Activity Assessment

The antiviral properties of pyrimidine-related structures have also been a subject of investigation. While specific data on this compound is limited, studies on related heterocyclic compounds provide insight into potential antiviral applications.

For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a chlorophenyl group, have been synthesized and tested for anti-tobacco mosaic virus (TMV) activity. researchgate.netmdpi.com Certain derivatives in this class showed promising inhibitory activity against TMV. researchgate.netmdpi.com The broader class of heterocyclic compounds, including pyrimidine derivatives, is recognized for possessing a wide spectrum of physiological activities, including antiviral properties. nih.gov Research has highlighted that various pyrimidine derivatives exhibit curative effects against TMV, with some identified as potential lead structures for new antiviral agents. nih.gov Furthermore, some oleanonic acid derivatives have demonstrated inhibitory activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. researchgate.net

Emerging Research Avenues and Future Prospects for 5 2 Chlorophenyl Pyrimidin 2 Amine Chemistry

Development of Advanced Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often resource-intensive and generate significant chemical waste. tandfonline.commdpi.com In line with the principles of green chemistry, modern research is focused on developing more sustainable, efficient, and environmentally benign synthetic routes. tandfonline.com For a compound like 5-(2-Chlorophenyl)pyrimidin-2-amine, these advanced approaches aim to minimize hazardous solvent use, reduce energy consumption, and improve atom economy. tandfonline.comresearchgate.net

Several green strategies are being adapted for the synthesis of pyrimidine cores, which are applicable to this compound. cardiff.ac.uk These include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.netnih.gov The Suzuki-Miyaura coupling, a key reaction for introducing the aryl group at the C5 position of the pyrimidine, can be efficiently performed under microwave irradiation, often in aqueous media, which is considered a green solvent. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing intermediate isolation steps and solvent usage. researchgate.netmdpi.com The development of an MCR for this compound would represent a significant advancement in its sustainable production.

Novel Catalysis: The use of reusable, non-toxic catalysts is a central theme in green chemistry. bldpharm.com Research into heterogeneous catalysts, such as metal nanoparticles on solid supports (e.g., Fe₃O₄/g-C₃N₄ nanocomposites) or recyclable organocatalysts, offers promising avenues for the eco-friendly synthesis of related pyrimidine structures. nih.govnih.gov These catalysts simplify product purification and reduce waste from stoichiometric reagents. nih.gov

Solvent-Free and Alternative Solvent Systems: Reactions conducted without a solvent ("neat" conditions) or in greener alternatives to traditional volatile organic compounds (VOCs) are highly desirable. researchgate.net Water, supercritical CO₂, and bio-based solvents are increasingly being explored for pyrimidine synthesis. tandfonline.comnih.gov For instance, one-pot syntheses of related pyrano[2,3-d]pyrimidines have been successfully developed using magnetized deionized water as a catalyst-free green solvent. nih.gov

| Technique | Advantages | Relevant Examples for Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced reaction rates. researchgate.net | Suzuki-Miyaura coupling in water nih.gov, one-pot three-component reactions. mdpi.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. researchgate.netmdpi.com | Synthesis of pyrano[2,3-d]pyrimidines mdpi.com, dihydropyrimidinones. bldpharm.com |

| Advanced Catalysis | Catalyst recyclability, high efficiency, mild reaction conditions. nih.govnih.gov | Use of Fe₃O₄/g-C₃N₄ nanocomposites nih.gov, ZrO₂ nanoparticles nih.gov, ionic liquids. mdpi.com |

| Alternative Solvents/Solvent-Free | Reduced environmental impact, simplified workup, enhanced safety. tandfonline.com | Reactions in water nih.gov, ethanol-water mixtures nih.gov, or under neat conditions. researchgate.net |

Exploration of Novel In Vitro Biological Targets and Interaction Modalities

The 2-aminopyrimidine (B69317) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases. The 5-aryl substitution, as seen in this compound, is a common feature in many kinase inhibitors, where the aryl group often occupies a hydrophobic pocket in the enzyme's active site.

Recent research on structurally related 2-aminopyrimidine derivatives has identified several potential biological targets:

Cyclin-Dependent Kinases (CDKs): Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been developed as highly potent inhibitors of CDK9. acs.org The substitution pattern on the pyrimidine ring, including at the C5 position, was found to be crucial for both potency and selectivity against other CDKs like CDK2. cardiff.ac.ukacs.org

Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication and a target for anticancer drug development. A series of novel pyrimidin-2-amine derivatives were designed as potent PLK4 inhibitors, demonstrating that this scaffold can be effectively targeted for this kinase. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thieno[2,3-d]pyrimidines, which can be synthesized from aminopyrimidine precursors, have been designed to target VEGFR-2, a key regulator of angiogenesis. nih.gov

Topoisomerases: Some complex heterocyclic systems derived from pyrimidine precursors have shown activity as topoisomerase II inhibitors, which are established anticancer targets. nih.gov

Other Enzymes: Derivatives of 2-aminopyrimidine have also been investigated as inhibitors of enzymes like Phospholipase C (PLC). nih.gov

The interaction modalities for these compounds typically involve hydrogen bonding between the 2-amino group and the protein's hinge region, a common binding motif for kinase inhibitors. The 2-chlorophenyl group of this compound would be expected to form hydrophobic and van der Waals interactions within the target protein's binding site. Molecular docking studies on similar pyrimidine derivatives consistently show the importance of these interactions for achieving high binding affinity. researchgate.net

Integration of High-Throughput Screening and Computational Design in Early-Stage Research

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. For a scaffold like this compound, these technologies are crucial for efficiently exploring its therapeutic potential.

Computational Design and In Silico Screening: Structure-based drug design is a powerful tool for developing potent and selective inhibitors. Using the crystal structures of target proteins, computational chemists can design novel derivatives of this compound with improved binding characteristics. Molecular docking simulations can predict the binding modes and affinities of virtual libraries of these derivatives, prioritizing the most promising candidates for synthesis. researchgate.netmdpi.com For instance, docking studies have been used to rationalize the activity of pyrimidin-2-amine derivatives against targets like E. coli DNA gyrase B and to guide the design of VEGFR-2 inhibitors. researchgate.netnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against specific biological targets. A library of derivatives based on the this compound core could be screened against a panel of kinases or other enzymes to identify initial hits. The results from HTS can then feed back into computational models to refine structure-activity relationships (SAR).

Fragment-Based Drug Discovery (FBDD): The this compound core itself can be considered a valuable fragment. In FBDD, small, low-affinity fragments are identified and then grown or linked together to create a high-affinity lead compound. This approach could leverage the known binding properties of the aminopyrimidine scaffold to build novel inhibitors.

The synergy between these methods allows for a more rational and efficient drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent to market. researchgate.net

| Technique | Application in Pyrimidine Research | Outcome |

| Molecular Docking | Predicting binding modes of thieno[2,3-d]pyrimidines in VEGFR-2. nih.gov | Identification of key interactions and rationale for observed activity. |

| In Silico Screening | Identification of 2,4-diaminopyrimidine (B92962) compounds as potential CK1ε inhibitors. mdpi.com | Discovery of novel inhibitor scaffolds from large virtual databases. |

| Structure-Activity Relationship (SAR) | Analysis of C5-substituted pyrimidines as CDK9 inhibitors. cardiff.ac.uk | Understanding the impact of substituents on potency and selectivity. |

| ADMET Prediction | In silico evaluation of drug-likeness for chloropyrazine-tethered pyrimidines. researchgate.net | Early assessment of pharmacokinetic properties and potential liabilities. |

Application in Chemical Probe Development for Biological System Interrogation

A chemical probe is a small molecule designed to selectively interact with a specific protein target in a complex biological system. The development of potent, selective, and cell-permeable inhibitors based on the this compound scaffold could provide valuable chemical probes for interrogating the function of specific biological pathways.

For a derivative of this compound to be a useful chemical probe, it should ideally possess:

High Potency: Typically with an in vitro IC₅₀ or Kᵢ value in the low nanomolar range against its intended target.

High Selectivity: The probe should have significantly less activity against other related targets (e.g., >30-fold selectivity against other kinases in the same family).

Cellular Activity: The compound must be able to cross the cell membrane and engage its target in a cellular context.

A Known Mechanism of Action: The binding mode and inhibitory mechanism should be well-characterized.

Research into 2-aminopyrimidine-based kinase inhibitors has yielded compounds with high selectivity. For example, structure-based design has led to 2,4,5-trisubstituted pyrimidine inhibitors with approximately 90-fold selectivity for CDK9 over CDK2. cardiff.ac.uk Such a molecule, if developed from the this compound core, could be used to specifically inhibit CDK9 in cells, allowing researchers to study the downstream effects of this inhibition and elucidate the role of CDK9 in various cellular processes, including transcription and apoptosis. acs.org

Potential as Intermediates for Complex Chemical Synthesis

Beyond its own potential biological activity, this compound is a valuable intermediate for the construction of more complex, fused heterocyclic systems. The 2-amino group and the pyrimidine ring provide multiple reactive sites for further chemical elaboration.

The literature describes numerous examples where aminopyrimidines serve as precursors for pharmacologically important scaffolds:

Pyrrolo[2,3-d]pyrimidines: These "7-deazapurine" analogues are present in many bioactive compounds. They can be synthesized from appropriately substituted aminopyrimidines. mdpi.com

Thieno[2,3-d]pyrimidines: These compounds, known to possess antiproliferative properties, are often constructed using aminopyrimidine building blocks. nih.govnih.gov

Pyrido[2,3-d]pyrimidines: The synthesis of these nitrogen-rich heterocycles can also start from aminopyrimidine precursors. nih.gov

Thiazolo[3,2-a]pyrimidines: These fused systems, investigated as topoisomerase II inhibitors, can be assembled from pyrimidine intermediates. nih.gov

The presence of the 2-amino group allows for cyclocondensation reactions with a variety of bifunctional reagents to build these fused ring systems. The 2-chlorophenyl moiety would be carried through these synthetic steps, enabling the creation of novel, complex molecules with underexplored biological potential. The ability to serve as a versatile starting material for diversity-oriented synthesis further underscores the importance of this compound in medicinal and synthetic organic chemistry. rsc.org

Q & A

Q. What are the common synthetic routes for 5-(2-Chlorophenyl)pyrimidin-2-amine, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of this compound typically employs multi-step protocols, including:

- Sonogashira Coupling : Reacting 2-amino-5-iodopyrimidine with 2-chlorophenylacetylene under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in THF with K₂CO₃ as a base. Yield optimization (70–90%) requires inert atmospheres and precise temperature control (60–80°C) .

- Acid-Catalyzed Cyclization : Using guanidine and 2-chloromalonaldehyde in concentrated H₂SO₄, followed by neutralization with NH₄OH. This method yields ~65% purity but requires recrystallization from methanol for structural refinement .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) but may compromise purity due to rapid side reactions.

Q. Key Considerations :

- Catalyst Loading : Pd-based catalysts ≥5 mol% improve coupling efficiency but increase cost.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification.

- Yield vs. Purity Trade-offs : Acidic conditions (H₂SO₄) favor cyclization but necessitate rigorous neutralization to avoid byproducts .

Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography :

- Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals planar pyrimidine rings with a dihedral angle of 15–25° between the pyrimidine and chlorophenyl groups. Chlorine positional disorder (<5%) is common and refined using SHELXL .

- Hydrogen bonding (N–H⋯N) and π-stacking interactions (3.5–4.0 Å) stabilize the crystal lattice .

- NMR Spectroscopy :

Q. Validation Steps :

- Compare experimental data with computed spectra (e.g., Gaussian 09 B3LYP/6-31G*) to resolve ambiguities.

- Use DEPT-135 to distinguish CH₂ and CH₃ groups in alkylated derivatives .

Q. What in vitro assays are appropriate for evaluating the kinase inhibitory activity of this compound?

Methodological Answer:

- Kinase Inhibition Assays :

- TR-FRET-Based Assays : Monitor ATP competition using recombinant kinases (e.g., LRRK2) and a europium-labeled ATP tracer. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .

- Radioactive Filter-Binding Assays : Use ³³P-ATP to quantify residual kinase activity after incubation with the compound (30 min, 25°C).

- Cell-Based Assays :

- Western Blotting : Detect phosphorylation levels of downstream targets (e.g., ERK1/2) in HEK293 cells treated with 10–50 µM compound for 24h.

- MTT Assays : Assess cytotoxicity (IC₅₀) to differentiate kinase inhibition from general cell death .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., ATP concentration, incubation time) that may artificially inflate/deflate IC₅₀ values. For example, high ATP (1 mM) reduces apparent inhibition potency .

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation (t₁/₂ < 30 min) that may explain in vitro-in vivo discrepancies .